Rentiapril racemate

Description

Properties

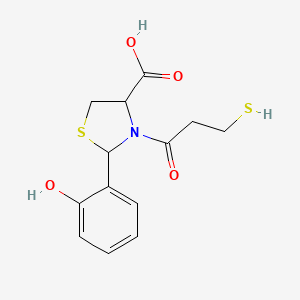

IUPAC Name |

2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S2/c15-10-4-2-1-3-8(10)12-14(11(16)5-6-19)9(7-20-12)13(17)18/h1-4,9,12,15,19H,5-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHDUMDXSRLRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10868597 | |

| Record name | 2-(2-Hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10868597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72679-47-1 | |

| Record name | Rentiapril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072679471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Rentiapril Racemate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rentiapril is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), belonging to the sulfhydryl-containing class of ACE inhibitors.[1] By competitively binding to and inhibiting ACE, rentiapril blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] This mechanism of action results in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure, making it an effective antihypertensive agent.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of rentiapril racemate, intended to support research, development, and formulation activities.

While extensive experimental data for this compound is not widely available in the public domain, this guide compiles the available computed data for rentiapril and presents experimental data for captopril, a structurally related and well-characterized sulfhydryl-containing ACE inhibitor, as a representative example.

Chemical and Physical Properties

The fundamental chemical and physical properties of a drug substance are critical for its development, formulation, and understanding of its biological activity.

This compound: Computed and General Properties

This compound is the racemic mixture of the (2R,4R) and (2S,4S) enantiomers of 2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)thiazolidine-4-carboxylic acid. The (2R,4R) enantiomer is the active form.[2]

| Property | Value | Source |

| IUPAC Name | (2RS,4RS)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | - |

| Synonyms | SA-446 racemate | [3] |

| CAS Number | 72679-47-1 | [4] |

| Chemical Formula | C₁₃H₁₅NO₄S₂ | [2] |

| Molecular Weight | 313.4 g/mol | [2] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO | [6] |

| Computed logP | 1.3 | [2] |

| Computed Boiling Point | 553.7 °C | [4] |

Captopril: Representative Experimental Physicochemical Properties

Captopril, another sulfhydryl-containing ACE inhibitor, provides a useful reference for the expected physicochemical properties of rentiapril.

| Property | Experimental Value | Source |

| Melting Point | 104-108 °C | [7] |

| pKa₁ (Carboxyl) | 3.7 | [1][8] |

| pKa₂ (Thiol) | 9.8 | [1][8] |

| logP (octanol/water) | 0.34 | [1] |

| Aqueous Solubility | Approx. 160 mg/mL | [1][9] |

Spectral Data

-

¹H NMR: The proton NMR spectrum of rentiapril would be complex due to the presence of multiple chiral centers and diastereotopic protons. Key signals would include aromatic protons from the hydroxyphenyl group, methine protons of the thiazolidine ring, and methylene protons of the propanoyl and thiazolidine moieties. The thiol proton would likely appear as a broad singlet.

-

FT-IR: The infrared spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the S-H stretch of the thiol, the C=O stretch of the carboxylic acid and amide, and C-N and C-S stretching vibrations. For captopril, characteristic peaks are observed around 2980 cm⁻¹ (-OH), 2565 cm⁻¹ (-SH), 1750 cm⁻¹ (C=O of carboxylic acid), and 1590 cm⁻¹ (C=O of amide).[10]

-

Mass Spectrometry: The mass spectrum of rentiapril would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the sulfanylpropanoyl side chain. For captopril, electrospray ionization in positive mode (ES+) shows a parent ion at m/z 218.1.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducibility and regulatory purposes. The following are generalized protocols applicable to sulfhydryl-containing compounds like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups (carboxylic acid and thiol).

Methodology:

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent system.

-

The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25 °C).

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa values are determined from the half-equivalence points on the titration curve, where half of the acidic functional group has been neutralized. For a molecule with multiple pKa values, specialized software can be used to fit the titration data and determine the individual constants.

logP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient of the compound between n-octanol and water, representing its lipophilicity.

Methodology:

-

Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine logD) are pre-saturated with each other by vigorous mixing, followed by separation.

-

A known amount of this compound is dissolved in the aqueous or octanol phase.

-

The two phases are combined in a flask and shaken vigorously for a set period (e.g., 24 hours) to allow for equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

Aqueous Solubility Determination (Equilibrium Solubility Method)

Objective: To determine the maximum concentration of the compound that can dissolve in an aqueous medium at a specific temperature.

Methodology:

-

An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved this compound in the filtrate is quantified using a validated analytical method, such as HPLC-UV.

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin System (RAS) Signaling Pathway

Rentiapril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE) within the Renin-Angiotensin System. The following diagram illustrates this critical signaling cascade.

Caption: The Renin-Angiotensin System and the inhibitory action of Rentiapril on ACE.

Experimental Workflow for ACE Inhibitor Activity Assay

The following diagram outlines a typical in vitro experimental workflow to determine the inhibitory activity of a compound like rentiapril on the Angiotensin-Converting Enzyme.

Caption: A generalized workflow for determining the IC₅₀ of an ACE inhibitor.

Conclusion

This technical guide provides a summary of the available physicochemical information for this compound. While specific experimental data for rentiapril itself is limited, the provided data for the structurally similar ACE inhibitor captopril, along with generalized experimental protocols, offers a valuable resource for researchers and drug development professionals. The included diagrams of the Renin-Angiotensin System and a typical ACE inhibitor assay workflow further support the understanding of rentiapril's mechanism of action and its evaluation. Further experimental characterization of this compound is warranted to provide a more complete physicochemical profile.

References

- 1. Captopril | C9H15NO3S | CID 44093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fentiapril | C13H15NO4S2 | CID 71244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 72679-47-1 | XCA67947 | Biosynth [biosynth.com]

- 5. chembk.com [chembk.com]

- 6. glpbio.com [glpbio.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [guidechem.com]

- 9. uspharmacist.com [uspharmacist.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Rentiapril Racemate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for the preparation of Rentiapril racemate, an angiotensin-converting enzyme (ACE) inhibitor. The described methodology is based on established chemical transformations and provides a step-by-step protocol for the synthesis of the target molecule. This document is intended for an audience with a professional background in synthetic organic chemistry.

Overview of the Synthetic Strategy

The synthesis of this compound can be achieved through a convergent approach. The key steps involve the formation of a thiazolidine ring system, followed by an acylation reaction with a protected mercaptopropionic acid derivative, and a final deprotection step to yield the active pharmaceutical ingredient.

The overall synthetic transformation is depicted below:

The Biological Activity of Rentiapril Racemate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rentiapril is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE), belonging to the sulfhydryl-containing class of antihypertensive agents. This document provides a comprehensive overview of the biological activity of Rentiapril, with a focus on its racemic form. It details its mechanism of action within the renin-angiotensin-aldosterone system (RAAS), presents available quantitative and comparative data on its efficacy, outlines typical experimental protocols for assessing its activity, and visualizes key pathways and workflows relevant to its study. While specific quantitative data for the racemate is limited in publicly available literature, this guide synthesizes the existing knowledge on Rentiapril's potent ACE inhibitory effects.

Introduction

Rentiapril, chemically identified as (2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid, is a third-generation ACE inhibitor.[1] Like other drugs in its class, Rentiapril exerts its therapeutic effect by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] This modulation of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation and a subsequent reduction in blood pressure.[1] While the specific (2R,4R) stereoisomer is recognized for its high activity, Rentiapril has also been available as a racemate.[2] This whitepaper will explore the known biological activities of Rentiapril, addressing both its general pharmacological profile and the specific implications of its stereochemistry where information is available.

Mechanism of Action

Rentiapril's primary mechanism of action is the competitive inhibition of the angiotensin-converting enzyme (ACE).[1] ACE is a key zinc-containing metalloproteinase in the renin-angiotensin-aldosterone system (RAAS).

The inhibition of ACE by Rentiapril leads to two primary physiological effects:

-

Decreased Angiotensin II Production: By blocking the conversion of the inactive decapeptide angiotensin I to the highly active octapeptide angiotensin II, Rentiapril mitigates the potent vasoconstrictive effects of angiotensin II.[1] This leads to the relaxation of vascular smooth muscle and a decrease in total peripheral resistance, thereby lowering blood pressure.

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, Rentiapril allows for the accumulation of bradykinin, which further contributes to its antihypertensive effect through vasodilation.

The sulfhydryl group in the structure of Rentiapril is crucial for its potent inhibitory activity, as it chelates the zinc ion within the active site of the ACE enzyme.

Quantitative and Comparative Data

Table 1: Comparative Antihypertensive Efficacy of Rentiapril

| Drug | Patient Population | Key Findings |

| Rentiapril | Renovascular Hypertension | Inhibited ACE activity more strongly and for a longer duration than captopril and alacepril. Produced a quicker and more sustained reduction in blood pressure.[3] |

| Captopril | Renovascular Hypertension | Less potent and shorter duration of ACE inhibition compared to Rentiapril.[3] |

| Alacepril | Renovascular Hypertension | Less potent and shorter duration of ACE inhibition compared to Rentiapril.[3] |

Table 2: Preclinical Toxicity Data for Rentiapril in Rats (3-Month Oral Administration)

| Parameter | Dose | Observation |

| No-Observed-Adverse-Effect Level (NOAEL) | 30 mg/kg (female), 125 mg/kg (male) | No significant toxicological effects observed.[4] |

| High Dose Effects | 500 and 1000 mg/kg | Low body weight gain, increased water intake and urine volume, increased serum BUN, and renal histopathological changes.[4] |

| Maximum Tolerated Dose | 1000 mg/kg | Caused low food consumption and mortality in some animals.[4] |

It is important to note that direct comparisons of the racemate versus individual enantiomers of Rentiapril are not available in the reviewed scientific literature. The potent activity is attributed to the (2R,4R)-stereoisomer.

Experimental Protocols

The following protocols are representative of the methodologies used to assess the biological activity of ACE inhibitors like Rentiapril.

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This assay determines the ability of a compound to inhibit the activity of ACE in vitro.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

Rentiapril racemate (or other test compounds)

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Prepare a solution of ACE in borate buffer.

-

Prepare various concentrations of this compound.

-

In a reaction tube, pre-incubate the ACE solution with the Rentiapril solution (or buffer for control) for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the HHL substrate solution and incubate for 30-60 minutes at 37°C.

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid (HA) produced from the hydrolysis of HHL with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the HA in a suitable buffer.

-

Measure the absorbance of the HA at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

-

Calculate the percentage of ACE inhibition for each concentration of Rentiapril.

-

Determine the IC50 value, which is the concentration of Rentiapril that inhibits 50% of the ACE activity.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol assesses the blood pressure-lowering effect of Rentiapril in a relevant animal model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

This compound

-

Vehicle (e.g., saline or distilled water)

-

Blood pressure monitoring system (e.g., tail-cuff method or telemetry)

Procedure:

-

Acclimatize the SHR to the laboratory conditions and blood pressure measurement procedures.

-

Record baseline systolic and diastolic blood pressure and heart rate for each animal.

-

Administer this compound orally at various doses to different groups of SHR. A control group receives the vehicle only.

-

Measure blood pressure and heart rate at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

Plot the change in blood pressure from baseline over time for each dose group.

-

Analyze the data to determine the dose-dependent antihypertensive effect of Rentiapril, including the peak effect and duration of action.

Signaling Pathways and Experimental Workflows

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The following diagram illustrates the central role of ACE in the RAAS and the mechanism of action of Rentiapril.

Caption: Mechanism of Rentiapril in the RAAS pathway.

Experimental Workflow for ACE Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a potential ACE inhibitor like Rentiapril.

Caption: Preclinical evaluation workflow for ACE inhibitors.

Conclusion

Rentiapril is a potent angiotensin-converting enzyme inhibitor with demonstrated antihypertensive activity. Its mechanism of action is well-characterized within the renin-angiotensin-aldosterone system. While quantitative data, particularly the IC50 value and a direct comparison of the racemate versus its enantiomers, are not extensively available in public literature, comparative studies confirm its high potency and long duration of action relative to other ACE inhibitors. The provided experimental protocols and workflow diagrams offer a framework for the continued investigation and understanding of Rentiapril and other novel ACE inhibitors. Further research to elucidate the specific pharmacological profile of the this compound would be beneficial for a more complete understanding of its biological activity.

References

- 1. Effects of the angiotensin converting enzyme inhibitors captopril, rentiapril, and alacepril in patients with essential and renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fentiapril | C13H15NO4S2 | CID 71244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General pharmacological properties of the potent angiotensin converting enzyme inhibitor rentiapril - PubMed [pubmed.ncbi.nlm.nih.gov]

Rentiapril Racemate: A Comprehensive Technical Guide on its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rentiapril is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor.[1][2] This technical guide provides an in-depth overview of the pharmacology and toxicology of Rentiapril racemate. Rentiapril exerts its antihypertensive effects by competitively inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in aldosterone secretion.[2] This document summarizes the available quantitative data on its toxicological profile, outlines detailed experimental methodologies for key toxicological studies, and visualizes its mechanism of action and experimental workflows through signaling pathway and flowchart diagrams. While comprehensive data on the pharmacokinetics and pharmacodynamics of this compound are limited in publicly available literature, this guide consolidates the existing knowledge to support further research and development.

Introduction

Rentiapril is a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive properties.[2] As a competitive inhibitor of ACE, Rentiapril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] This inhibition leads to vasodilation, reduced secretion of aldosterone, and consequently, a decrease in blood pressure.[2] This guide focuses on the racemic mixture of Rentiapril, providing a detailed examination of its pharmacological and toxicological characteristics for researchers and drug development professionals.

Pharmacology

Mechanism of Action

Rentiapril's primary pharmacological effect is the inhibition of the angiotensin-converting enzyme (ACE).[2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure. By inhibiting ACE, Rentiapril blocks the conversion of angiotensin I to angiotensin II.[2] Angiotensin II has several physiological effects that increase blood pressure, including:

-

Vasoconstriction: Angiotensin II is a potent vasoconstrictor, directly increasing peripheral resistance.

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, increasing blood volume.

-

Sympathetic Nervous System Activation: Angiotensin II enhances the release of norepinephrine from sympathetic nerves, further contributing to vasoconstriction and increased cardiac output.

By reducing the levels of angiotensin II, Rentiapril leads to vasodilation of arteries and veins, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[2]

Pharmacokinetics

Pharmacodynamics

A specific IC50 value for Rentiapril's inhibition of angiotensin-converting enzyme is not available in the reviewed literature. However, it is described as a potent ACE inhibitor.[2] Clinical studies have shown that Rentiapril inhibits angiotensin-converting enzyme activity more strongly and for longer periods compared to captopril and alacepril.[4] In patients with renovascular hypertension, Rentiapril produced a quicker and more sustained reduction in blood pressure compared to the other two ACE inhibitors.[4]

Toxicology

A three-month oral toxicity study of Rentiapril was conducted in Sprague-Dawley rats.[1] The study aimed to determine the no-effect dose and characterize the toxicological profile of the compound upon repeated administration.

Sub-chronic Oral Toxicity in Rats

Experimental Protocol:

The following is a generalized protocol for a 90-day oral toxicity study in rodents, based on OECD Guideline 408, as a specific detailed protocol for the Rentiapril study was not available.

Key Findings:

The study revealed dose-dependent toxic effects, with the kidneys being a primary target organ.[1]

Table 1: Summary of Toxicological Findings in a 3-Month Rat Study

| Dose Group (mg/kg/day) | Sex | Key Observations |

| 30 | Female | No-effect dose.[1] |

| 125 | Male | No-effect dose.[1] |

| 125 | Female | Mild changes in proximal tubules.[1] |

| 500 | Male & Female | Low body weight gain, increased water intake, increased urine volume, increased serum BUN, decreased erythrocytic parameters, increased kidney weight. Renal changes including proximal tubular degeneration, juxtaglomerular cell hyperplasia, and interstitial cell infiltration.[1] |

| 1000 | Male & Female | Similar to 500 mg/kg group but more severe. Low food consumption, death of some animals with signs of bloody feces and anemia. Gastrointestinal hemorrhagic erosion/ulcer, decreased bone marrow erythropoiesis, and hepatocytic vacuolar degeneration in deceased animals.[1] |

Clinical Efficacy and Safety

Efficacy in Hypertension

A clinical study involving patients with renovascular hypertension and essential hypertension compared the effects of Rentiapril with captopril and alacepril.[4] The dose of each drug was equivalent to 50 mg of captopril.[4] In patients with renovascular hypertension, Rentiapril demonstrated a more rapid and prolonged blood pressure-lowering effect compared to captopril and alacepril.[4]

Adverse Effects

Specific adverse effect data for this compound from large-scale clinical trials are not available in the reviewed literature. As a class, ACE inhibitors are associated with adverse effects such as cough, hypotension, hyperkalemia, and angioedema.

Stereoselectivity

There is no specific information available in the public domain regarding the stereoselective pharmacology and toxicology of Rentiapril's enantiomers. For many chiral drugs, the different enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic properties. One enantiomer may be pharmacologically active, while the other may be inactive or contribute to adverse effects. The lack of data on the individual enantiomers of Rentiapril represents a significant knowledge gap.

Conclusion

This compound is a potent ACE inhibitor with demonstrated efficacy in reducing blood pressure, particularly in renovascular hypertension.[4] Toxicological studies in rats have identified the kidney as a target organ at high doses and established no-effect dose levels.[1] However, a comprehensive understanding of its pharmacology and toxicology is limited by the lack of publicly available quantitative data on its pharmacokinetics, a specific IC50 value, and the differential effects of its enantiomers. Further research is warranted to fully characterize the profile of this compound and its individual stereoisomers to support its potential clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fentiapril | C13H15NO4S2 | CID 71244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of angiotensin converting enzyme (ACE) inhibitors in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-depth Technical Guide on the Discovery and History of Rentiapril Racemate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rentiapril is a potent, orally active inhibitor of the angiotensin-converting enzyme (ACE). Developed by Santen Pharmaceutical Co., Ltd., it was investigated for its antihypertensive properties. As a competitive inhibitor of ACE, Rentiapril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby inducing vasodilation and exerting its antihypertensive effect. Despite showing promise in early clinical studies, its development was ultimately discontinued. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and available scientific data on Rentiapril racemate.

Discovery and History

Rentiapril was developed by the Japanese pharmaceutical company Santen Pharmaceutical Co., Ltd. While the precise timeline of its discovery and the individual scientists involved are not extensively documented in publicly available literature, its development as an ACE inhibitor places it within the broader wave of research into this class of antihypertensive agents that followed the discovery of captopril. The development of Rentiapril has since been discontinued.

Mechanism of Action

Rentiapril functions as a competitive inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.

The primary mechanism of action involves the following steps:

-

Inhibition of Angiotensin II Formation: Rentiapril competitively binds to the active site of ACE, preventing it from converting angiotensin I, a relatively inactive decapeptide, into angiotensin II, a potent octapeptide vasoconstrictor.[1]

-

Vasodilation: The reduction in angiotensin II levels leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral resistance.[1]

-

Reduced Aldosterone Secretion: Angiotensin II also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention. By inhibiting angiotensin II production, Rentiapril indirectly reduces aldosterone secretion, leading to natriuresis (sodium excretion) and diuresis (water excretion), which further contributes to the lowering of blood pressure.[1]

-

Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by Rentiapril leads to an accumulation of bradykinin, which further promotes vasodilation.

Signaling Pathway of ACE Inhibition by Rentiapril

References

An In-depth Technical Guide to the Enantiomers of Rentiapril Racemate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rentiapril is a potent angiotensin-converting enzyme (ACE) inhibitor. As a chiral molecule, it exists as a pair of enantiomers. This technical guide provides a comprehensive overview of the synthesis, separation, and distinct pharmacological and pharmacokinetic properties of the enantiomers of Rentiapril. The available data strongly indicate that the therapeutic activity resides primarily in the (2R,4R)-enantiomer, highlighting the importance of stereoselectivity in its mechanism of action and clinical implications. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of pertinent pathways and workflows to support further research and development.

Introduction

Rentiapril, chemically known as (2R,4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid, is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[1] Like many pharmaceuticals, Rentiapril is a chiral molecule, existing as a racemate composed of two enantiomers: (2R,4R)-Rentiapril and (2S,4S)-Rentiapril. The spatial arrangement of atoms in these enantiomers can lead to significant differences in their interaction with chiral biological targets such as enzymes and receptors, resulting in distinct pharmacological and pharmacokinetic profiles.[2] This guide delves into the current understanding of the individual enantiomers of Rentiapril, providing a technical resource for researchers and professionals in drug development.

Synthesis and Chiral Separation of Rentiapril Enantiomers

Stereoselective Synthesis

The synthesis of the active (2R,4R)-enantiomer of Rentiapril and related thiazolidine-4-carboxylic acid derivatives can be achieved through a stereoselective pathway. A common strategy involves the use of the naturally occurring amino acid L-cysteine as a chiral precursor.

The synthesis of (2R,4R)-2-substituted-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids, the class of compounds to which Rentiapril belongs, can be accomplished using L-cysteine, commercially available aldehydes, and 3-(acetylsulfanyl)propionyl chloride.[3]

A potential synthetic route for the (2S,4S)-enantiomer could theoretically start from D-cysteine, the unnatural enantiomer of cysteine. A stereoselective synthesis for related (2S,4S)-2-substituted-3-(3-sulfanylpropanoyl)-6-oxohexahydropyrimidine-4-carboxylic acids has been developed using the natural amino acid L-asparagine and commercially available aldehydes.[4]

Chiral Separation

High-performance liquid chromatography (HPLC) is a widely used and effective technique for the separation of chiral compounds like the enantiomers of Rentiapril.[5][6][7] Chiral stationary phases (CSPs) are instrumental in achieving this separation by providing a chiral environment that allows for differential interaction with each enantiomer.[1]

Experimental Protocol: Chiral HPLC Separation of Rentiapril Enantiomers (General Approach)

-

Derivatization: The carboxylic acid moiety of the Rentiapril enantiomers can be derivatized with a chiral or achiral agent to form diastereomers or to improve chromatographic properties.

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as those derived from cellulose or amylose, is often effective for the resolution of chiral acids and their derivatives.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio is optimized to achieve the best resolution.

-

Detection: A UV detector is commonly used for the detection of the separated enantiomers.

A logical workflow for developing a chiral HPLC separation method is depicted below:

Caption: Workflow for Chiral HPLC Method Development.

Pharmacological Activity

The primary pharmacological action of Rentiapril is the inhibition of ACE. Stereoselectivity plays a crucial role in this interaction, with one enantiomer typically exhibiting significantly higher potency.

In Vitro ACE Inhibition

The (2R,4R)-enantiomer of Rentiapril, also known as SA446, has been shown to be a potent inhibitor of ACE. In contrast, while specific data for the (2S,4S)-enantiomer is not available in the cited literature, it is a common phenomenon for one enantiomer of a chiral drug to be significantly less active.[5]

| Enantiomer | Target | Assay System | IC50 |

| (2R,4R)-Rentiapril (SA446) | Angiotensin-Converting Enzyme | Semi-purified rabbit lung ACE | 6 nM[4][8] |

| (2R,4R)-Rentiapril (SA446) | Angiotensin I-induced contraction | Isolated guinea pig ileum | 28 nM[4][8] |

| (2S,4S)-Rentiapril | Angiotensin-Converting Enzyme | Not available | Not available |

| (Data presented as IC50 values, the concentration required to inhibit 50% of the enzyme activity or response) |

Experimental Protocol: In Vitro ACE Inhibition Assay

The inhibitory activity of Rentiapril enantiomers on ACE can be determined using an in vitro assay. A common method involves monitoring the cleavage of a synthetic substrate by ACE in the presence and absence of the inhibitor.

-

Enzyme and Substrate: Purified or semi-purified ACE from a source such as rabbit lung is used. A synthetic substrate, for example, hippuryl-histidyl-leucine (HHL), is employed.

-

Incubation: The enzyme is pre-incubated with various concentrations of the Rentiapril enantiomer.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Reaction Termination: The reaction is stopped after a defined period, often by the addition of an acid.

-

Quantification: The product of the reaction (e.g., hippuric acid from HHL) is quantified. This can be done using spectrophotometry or by separating the product from the substrate using HPLC followed by UV detection.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Caption: In Vitro ACE Inhibition Assay Workflow.

In Vivo Antihypertensive Activity

The potent in vitro ACE inhibitory activity of (2R,4R)-Rentiapril translates to significant antihypertensive effects in vivo. Oral administration of this enantiomer has been shown to lower blood pressure in hypertensive animal models.[1]

| Enantiomer | Animal Model | Route of Administration | Antihypertensive Effect |

| (2R,4R)-Rentiapril (SA446) | Two-kidney, one-clip renal hypertensive rats | Oral | Hypotensive effect at doses over 3 mg/kg[1] |

| (2R,4R)-Rentiapril (SA446) | Spontaneously hypertensive rats | Oral | Hypotensive effect at doses over 10 mg/kg[1] |

| (2S,4S)-Rentiapril | Not available | Not available | Not available |

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of chiral drugs can be stereoselective, leading to different plasma concentrations and durations of action for each enantiomer.[9]

Stereoselective Metabolism

While specific studies on the stereoselective metabolism of Rentiapril are limited, it is a well-established principle that enantiomers can be metabolized at different rates by cytochrome P450 (CYP) enzymes in the liver and other tissues.[2][10] This can result in different metabolic profiles and varying levels of exposure to the active enantiomer. For many chiral drugs, one enantiomer is cleared more rapidly than the other.[11][12]

A generalized pathway for the metabolism of chiral drugs is presented below:

References

- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. A new potent inhibitor of converting enzyme: (2R,4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid(SA446) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. A NEW POTENT INHIBITOR OF CONVERTING ENZYME: (2R, 4R)-2-(2-HYDROXYPHENYL)-3-(3-MERCAPTOPROPIONYL)-4-THIAZOLIDINECARBOXYLIC ACID(SA446) [jstage.jst.go.jp]

- 9. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Stereoselective pharmacokinetics and metabolism of flobufen in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and pharmacodynamics of ketamine enantiomers in surgical patients using a stereoselective analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

Rentiapril vs. Rentiapril Racemate: A Technical Guide to Understanding Stereoisomerism in ACE Inhibition

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the differences between Rentiapril and its racemic mixture. While direct comparative quantitative data for Rentiapril and its racemate is not extensively available in publicly accessible literature, this document extrapolates from the established principles of stereochemistry in pharmacology and data on analogous angiotensin-converting enzyme (ACE) inhibitors to elucidate the critical distinctions.

Introduction: The Significance of Chirality in Drug Action

Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional arrangements, can exhibit profoundly different pharmacological and toxicological profiles.[1] In drug development, understanding the contribution of individual enantiomers is crucial, as often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to adverse effects.[2] Rentiapril, a potent ACE inhibitor, is the (2R, 4R)-stereoisomer of 2-(o-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid.[3][4] Its racemate, Rentiapril racemate, is a 1:1 mixture of Rentiapril and its corresponding (2S, 4S)-enantiomer.

The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in the regulation of blood pressure and cardiovascular homeostasis. ACE inhibitors, such as Rentiapril, are critical therapeutic agents for managing hypertension and heart failure. They exert their effects by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[5]

Chemical and Physical Properties

| Property | Rentiapril ((2R, 4R)-isomer) | This compound |

| Molecular Formula | C₁₃H₁₅NO₄S₂ | C₁₃H₁₅NO₄S₂ |

| Molecular Weight | 313.39 g/mol | 313.39 g/mol |

| Stereochemistry | (2R, 4R) | Mixture of (2R, 4R) and (2S, 4S) enantiomers |

| Synonyms | SA-446, Fentiapril | SA-446 racemate |

Mechanism of Action and Signaling Pathway

Rentiapril, like other ACE inhibitors, competitively inhibits the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The reduction in angiotensin II levels leads to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[5] The general signaling pathway of ACE inhibition is depicted below.

Pharmacodynamics: The Impact of Stereoselectivity

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic properties of enantiomers can differ significantly. These differences can arise from stereoselective interactions with drug transporters, plasma proteins, and metabolizing enzymes. Although specific comparative pharmacokinetic data for Rentiapril and its racemate are lacking, it is plausible that the two enantiomers exhibit different ADME profiles. This could lead to variations in bioavailability, half-life, and clearance between the pure enantiomer and the racemic mixture.

Experimental Protocols

In Vitro ACE Inhibition Assay

A common method to determine the ACE inhibitory activity (IC50) of a compound involves a spectrophotometric or fluorometric assay.

Objective: To determine the concentration of Rentiapril or this compound required to inhibit 50% of ACE activity.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate

-

Assay Buffer (e.g., Tris-HCl buffer with NaCl and ZnCl₂)

-

Inhibitor solutions (Rentiapril and this compound at various concentrations)

-

Detection reagent (e.g., o-phthaldialdehyde for fluorometric detection)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Rentiapril and this compound in the assay buffer.

-

In a 96-well plate, add the ACE solution to each well.

-

Add the inhibitor solutions to the respective wells. A control well should contain only the buffer.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the ACE substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding HCl).

-

Add the detection reagent and measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of ACE inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Chiral Separation of this compound

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard method for separating enantiomers.

Objective: To separate and quantify the (2R, 4R) and (2S, 4S) enantiomers of this compound.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based CSP)

-

Mobile phase (e.g., a mixture of hexane, isopropanol, and trifluoroacetic acid)

-

This compound standard solution

-

Sample solutions (e.g., plasma samples from pharmacokinetic studies)

Procedure:

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject a known concentration of the this compound standard to determine the retention times of the two enantiomers.

-

Inject the sample solution.

-

Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

-

Quantify the amount of each enantiomer by comparing the peak areas to a standard curve.

Conclusion

The distinction between Rentiapril and its racemate is a clear example of the critical role of stereochemistry in drug design and development. Based on the principles of pharmacology and the evidence from other chiral ACE inhibitors, it is evident that Rentiapril, the (2R, 4R)-enantiomer, is the therapeutically active component. The racemate, being a mixture, would likely deliver a lower effective dose of the active moiety and may introduce the (2S, 4S)-enantiomer, which could have a different pharmacokinetic profile and potentially contribute to off-target effects. For optimal therapeutic benefit and safety, the development and use of the single, active enantiomer, Rentiapril, is the preferred approach in modern pharmacotherapy. Further studies providing direct comparative data would be invaluable to fully characterize the differences between Rentiapril and its racemate.

References

- 1. Pharmacokinetics of spirapril in renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and haemodynamic effects of a single oral dose of the novel ACE inhibitor spirapril in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACE-inhibitory activity assay: IC50 [protocols.io]

- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 5. benchchem.com [benchchem.com]

SA-446 Racemate as an Angiotensin-Converting Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SA-446, a potent angiotensin-converting enzyme (ACE) inhibitor. The document focuses on the pharmacological properties of its most active stereoisomer, (2R,4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid, which demonstrates significant inhibitory activity against ACE. This guide synthesizes available quantitative data, details the experimental methodologies for assessing its activity, and presents key biological pathways and experimental workflows through structured diagrams. The information is intended for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction: The Role of ACE in Hypertension

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1] A key enzyme in this system is the Angiotensin-Converting Enzyme (ACE), a zinc metalloprotein.[2] ACE plays a dual role: it converts the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II, and it inactivates bradykinin, a vasodilator.[2] Angiotensin II exerts powerful effects, including direct vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and enhancement of sympathetic nervous system activity.

The overactivity of the RAAS is a major contributor to the pathophysiology of hypertension, heart failure, and kidney disease.[2] Consequently, inhibiting the action of ACE is a cornerstone of therapy for these conditions. ACE inhibitors block the formation of angiotensin II and prevent the breakdown of bradykinin, leading to vasodilation, reduced blood volume, and decreased cardiac workload. SA-446 is a potent, orally active ACE inhibitor belonging to the sulfhydryl-containing class, similar to captopril.

Quantitative Inhibitory Activity

Research has focused on the specific stereoisomer (2R,4R)-SA446, which has been identified as a highly potent inhibitor of angiotensin-converting enzyme. Its in vitro potency has been quantified and compared with captopril, the first-in-class ACE inhibitor.

| Compound | Parameter | Value (nM) | Enzyme Source | Notes |

| (2R,4R)-SA446 | IC₅₀ | 6 | Semi-purified rabbit lung ACE | Potency is noted to be 4 to 5 times greater than captopril in vitro. |

| (2R,4R)-SA446 | IC₅₀ (Angiotensin I response) | 28 | Isolated guinea pig ileum | Measures functional inhibition of Angiotensin I-induced muscle contraction. |

| (2R,4R)-SA446 | AC₅₀ (Bradykinin response) | 0.7 | Isolated guinea pig ileum | Measures potentiation of bradykinin-induced muscle contraction. |

| Captopril | IC₅₀ | ~24-30 | (Calculated) | Based on the 4-5x lower potency compared to (2R,4R)-SA446. |

Signaling Pathway and Mechanism of Action

SA-446 exerts its therapeutic effect by directly inhibiting the Angiotensin-Converting Enzyme within the Renin-Angiotensin-Aldosterone System. This inhibition blocks the conversion of Angiotensin I to Angiotensin II, thereby reducing its downstream pathological effects.

Experimental Protocols

The following section details a representative methodology for determining the in vitro ACE inhibitory activity of a compound like SA-446, based on standard laboratory practices.

In Vitro ACE Inhibition Assay (IC₅₀ Determination)

This protocol is based on the spectrophotometric or HPLC-based quantification of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE.

Materials and Reagents:

-

ACE Source: Angiotensin-Converting Enzyme from rabbit lung.

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL).

-

Buffer: 100 mM Sodium Borate Buffer (pH 8.3) containing 300 mM NaCl.

-

Inhibitor: SA-446 (or its stereoisomers) dissolved in buffer or an appropriate solvent.

-

Positive Control: Captopril.

-

Stopping Reagent: 1 M Hydrochloric Acid (HCl).

-

Extraction Solvent (for spectrophotometry): Ethyl acetate.

-

Quantification: UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Procedure:

-

Reagent Preparation: Prepare stock solutions of ACE, HHL, and the inhibitor (SA-446) in the borate buffer. Create a series of dilutions for the inhibitor to determine the concentration-dependent effect.

-

Pre-incubation: In a microcentrifuge tube, add a defined volume of ACE enzyme solution and an equal volume of the inhibitor solution (or buffer for the control). Allow this mixture to pre-incubate for 5-10 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a volume of 1 M HCl.

-

Product Quantification:

-

HPLC Method: Directly inject the terminated reaction mixture into an HPLC system equipped with a C18 column. Elute the product, hippuric acid, isocratically and detect its absorbance at approximately 228 nm.

-

Spectrophotometric Method: Add ethyl acetate to the terminated reaction mixture, vortex thoroughly to extract the hippuric acid into the organic layer. Centrifuge to separate the phases. Transfer the upper ethyl acetate layer to a new tube, evaporate the solvent, and reconstitute the hippuric acid in buffer or water. Measure the absorbance at 228 nm.

-

-

Calculation: Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] * 100 Where A_control is the absorbance (or peak area) of the reaction without the inhibitor and A_inhibitor is the absorbance with the inhibitor.

-

IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that reduces ACE activity by 50%, determined via non-linear regression analysis.

In Vivo Activity and Antihypertensive Effects

In vivo studies have confirmed the efficacy of SA-446 as an orally active antihypertensive agent.

-

Inhibition of Angiotensin I Pressor Response: In animal models, SA-446 effectively inhibits the rise in blood pressure caused by an injection of angiotensin I. The oral ID₅₀ (the dose required to cause 50% inhibition) in rats was determined to be 0.48 mg/kg.

-

Antihypertensive Efficacy: Oral administration of SA-446 demonstrated a significant hypotensive effect in spontaneously hypertensive rats (SHR) and two-kidney, one-clip renal hypertensive rats.

-

Brain RAS Inhibition: Comparative studies with captopril suggest that SA-446 may penetrate the brain more readily, partly exerting its antihypertensive effect through the inhibition of the brain's local Renin-Angiotensin System.

Conclusion

SA-446, particularly its (2R,4R) stereoisomer, is a highly potent inhibitor of the angiotensin-converting enzyme, with in vitro activity surpassing that of captopril. Its efficacy as an orally administered antihypertensive agent has been established in preclinical models, where it effectively blunts the pressor effects of the Renin-Angiotensin-Aldosterone System. The data underscore the therapeutic potential of this molecular scaffold in the management of hypertension and other cardiovascular diseases. Further investigation into the pharmacokinetics and structure-activity relationships of its various stereoisomers could provide valuable insights for the design of next-generation ACE inhibitors.

References

- 1. SA446, a new orally active converting enzyme inhibitor: antihypertensive action and comparison with captopril in stroke-prone spontaneously hypersensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

Rentiapril Racemate: A Technical Overview of its Role in the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of rentiapril racemate, an angiotensin-converting enzyme (ACE) inhibitor, and its pivotal role within the renin-angiotensin system (RAS). Rentiapril competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. This action leads to vasodilation and a reduction in aldosterone secretion, contributing to its antihypertensive effects. This document collates available quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Introduction to the Renin-Angiotensin System and ACE Inhibition

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The system is initiated by the release of renin from the kidneys in response to reduced renal blood flow. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, a powerful vasoconstrictor that also stimulates the release of aldosterone from the adrenal cortex. Aldosterone promotes sodium and water reabsorption in the kidneys, further increasing blood volume and pressure.

ACE inhibitors, such as rentiapril, disrupt this pathway by blocking the action of ACE. This inhibition leads to decreased levels of angiotensin II and aldosterone, resulting in vasodilation, reduced sodium and water retention, and consequently, a lowering of blood pressure.

Mechanism of Action of this compound

This compound is the racemic mixture of rentiapril, a potent inhibitor of angiotensin-converting enzyme (ACE). Its therapeutic effect is primarily attributed to its ability to competitively block the active site of ACE, preventing the conversion of angiotensin I to angiotensin II. This leads to a cascade of effects within the renin-angiotensin system, ultimately resulting in a decrease in blood pressure.

Signaling Pathway of the Renin-Angiotensin System and Rentiapril's Point of Intervention

The following diagram illustrates the classical renin-angiotensin system and the point at which rentiapril exerts its inhibitory effect.

Quantitative Data on this compound

Comparative Efficacy in Hypertensive Patients

A study comparing single oral doses of rentiapril, captopril, and alacepril (equivalent to 50 mg of captopril) in patients with renovascular and essential hypertension demonstrated that rentiapril has a potent and prolonged inhibitory effect on ACE activity[1].

| Parameter | Rentiapril | Captopril | Alacepril |

| ACE Inhibition | Stronger and more prolonged | Less prolonged than rentiapril | Less potent than rentiapril in renovascular hypertension |

| Blood Pressure Reduction (Renovascular Hypertension) | Faster onset and longer duration | Slower onset and shorter duration than rentiapril | Less potent than rentiapril |

| Blood Pressure Reduction (Essential Hypertension) | Effective | Effective | Most potent of the three |

| Table 1: Comparative Effects of Rentiapril and Other ACE Inhibitors in Hypertensive Patients.[1] |

Preclinical Toxicity Data in Sprague-Dawley Rats

A three-month oral toxicity study of rentiapril in Sprague-Dawley rats provided dose-dependent data on various physiological and pathological parameters[2].

| Dose (mg/kg/day) | Key Observations in Male and Female Rats |

| 30 | No-effect dose in females[2]. |

| 125 | No-effect dose in males; mild proximal tubular changes in females[2]. |

| 500 | Low body weight gain, increased water intake and urine volume, increased serum BUN, decreased erythrocytic parameters, increased kidney weight, proximal tubular degeneration, juxtaglomerular cell hyperplasia, interstitial cell infiltration[2]. |

| 1000 | Low food consumption, death, bloody feces, anemia, low body weight gain, increased water intake and urine volume, increased serum BUN, decreased erythrocytic parameters, increased kidney weight, severe renal histopathological changes, gastrointestinal hemorrhagic erosion/ulcer, decreased bone marrow erythropoiesis, hepatocytic vacuolar degeneration[2]. |

| Table 2: Summary of Dose-Dependent Effects of Rentiapril in a 3-Month Rat Toxicity Study.[2] |

Experimental Protocols

The following sections detail standardized methodologies for assessing the activity of this compound and its effects on the renin-angiotensin system.

In Vitro ACE Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against ACE.

Objective: To determine the concentration of this compound required to inhibit 50% of ACE activity (IC50).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

This compound solutions of varying concentrations

-

1M HCl

-

Ethyl acetate

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 20µL of the this compound solution (or buffer for control), 10µL of ACE solution (0.25 U/mL), and 50µL of 8mM HHL.

-

Incubate the mixture at 37°C for 60 minutes.

-

Stop the reaction by adding 62.5µL of 1M HCl.

-

Extract the hippuric acid (HA) formed with 375µL of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness in a vacuum oven.

-

Reconstitute the dried HA in 4mL of water.

-

Measure the absorbance of the hippuric acid at 228 nm using a UV-Visible spectrophotometer.

-

Calculate the percentage of ACE inhibition for each concentration of this compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Assessment of Renin-Angiotensin System Activity

This protocol describes a general workflow for evaluating the in vivo effects of orally administered this compound on the RAS in an animal model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).

Procedure Details:

-

Animal Model: Spontaneously Hypertensive Rats (SHRs) are a commonly used model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

-

Drug Administration: this compound is administered orally via gavage at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the drug.

-

Blood Pressure Measurement: Systolic blood pressure can be monitored non-invasively using the tail-cuff method at regular intervals before and after drug administration. For continuous and more accurate measurements, radiotelemetry is the gold standard.

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration, typically via tail vein or cardiac puncture at the end of the study. Blood should be collected into tubes containing appropriate anticoagulants and protease inhibitors to prevent the degradation of angiotensin peptides.

-

Plasma Analysis:

-

Angiotensin II and Aldosterone: Plasma levels of angiotensin II and aldosterone are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

-

Plasma Renin Activity (PRA): PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in the plasma sample during a controlled incubation period. The generated angiotensin I is then quantified by radioimmunoassay (RIA) or LC-MS/MS.

-

Conclusion

This compound is a potent angiotensin-converting enzyme inhibitor that effectively modulates the renin-angiotensin system. Its mechanism of action, centered on the reduction of angiotensin II and aldosterone levels, translates into a significant antihypertensive effect. The available comparative and preclinical data underscore its efficacy and provide a basis for its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for further investigation into the pharmacodynamics and pharmacokinetics of this and similar compounds, facilitating continued research and development in the field of cardiovascular therapeutics.

References

- 1. Effects of the angiotensin converting enzyme inhibitors captopril, rentiapril, and alacepril in patients with essential and renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity study of the angiotensin converting enzyme inhibitor rentiapril in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Assay Protocols for Rentiapril Racemate: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rentiapril is a potent, orally active inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. Its mechanism of action involves competitively binding to and inhibiting ACE, thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. These application notes provide detailed protocols for essential in vitro assays to characterize the activity of Rentiapril racemate. The assays covered include ACE inhibition, endothelium-dependent vasodilation, and a general cytotoxicity assessment.

Mechanism of Action: The Renin-Angiotensin System

Rentiapril exerts its therapeutic effect by intervening in the Renin-Angiotensin System (RAS). A simplified diagram of this pathway and the point of intervention by Rentiapril is provided below.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in key functional assays. For comparative context, data for Captopril, a well-characterized ACE inhibitor, is also included where available.

| Assay | Parameter | This compound (SA-446) | Captopril (for comparison) | Reference |

| ACE Inhibition (Rabbit Lung Enzyme) | IC50 | 6 nM | ~24-30 nM* | |

| Inhibition of Angiotensin I-induced Contraction (Guinea Pig Ileum) | IC50 | 28 nM | Not Reported | |

| Augmentation of Bradykinin-induced Contraction (Guinea Pig Ileum) | AC50 | 0.7 nM | Not Reported | |

| In Vitro Cytotoxicity (Cultured Rat Hepatocytes) | LC50 | Not Reported | 20 mM |

*Note: The publication states Rentiapril's in vitro potency is 4 to 5 times greater than Captopril's.

Experimental Protocols

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a fluorometric method to determine the in vitro IC50 value of this compound for the inhibition of ACE.

Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Angiotensin-Converting Enzyme (from rabbit lung) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2).

-

Prepare a stock solution of a fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH) in the assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer. A positive control inhibitor, such as Captopril, should also be prepared.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer to all wells.

-

Add the this compound dilutions to the sample wells and the vehicle (buffer) to the control wells.

-

Add the ACE solution to all wells except for the blank (substrate control) wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction (if necessary, depending on the kit instructions, e.g., by adding a stop solution).

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm for the specified substrate).

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Rentiapril concentration.

-

Determine the IC50 value, the concentration of Rentiapril that inhibits 50% of the ACE activity, using non-linear regression analysis.

-

Endothelium-Dependent Vasodilation Assay

This protocol describes an ex vivo method to assess the vasodilatory effects of this compound on pre-constricted arterial rings, a functional consequence of ACE inhibition.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a laboratory animal (e.g., rat or rabbit) according to approved ethical guidelines.

-

Carefully dissect the thoracic aorta or mesenteric artery and place it in cold Krebs-Henseleit buffer.

-

Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

Suspend the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Experimental Procedure:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension.

-

Induce a submaximal contraction with a vasoconstrictor agent such as phenylephrine or angiotensin I.

-

Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the changes in isometric tension until a maximal relaxation is achieved or the concentration-response curve is complete.

-

A known vasodilator, such as acetylcholine, can be used as a positive control.

-

-

Data Analysis:

-

Express the relaxation induced by Rentiapril as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the logarithm of the Rentiapril concentration.

-

Calculate the EC50 value, the concentration of Rentiapril that produces 50% of the maximal relaxation, using non-linear regression.

-

In Vitro Cytotoxicity Assay

This protocol provides a general method for evaluating the potential cytotoxicity of this compound using a cell-based assay, such as the MTT or LDH release assay.

Workflow:

Methodology:

-

Cell Culture and Seeding:

-

Culture a suitable cell line (e.g., human umbilical vein endothelial cells (HUVECs) or a relevant cell line like HepG2 for hepatotoxicity) in the recommended growth medium.

-

Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Exposure:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of Rentiapril. Include vehicle controls (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment (MTT Assay Example):

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of Rentiapril relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Rentiapril concentration.

-

Determine the LC50 value, the concentration of Rentiapril that causes 50% cell death, using non-linear regression analysis.

-

This compound vs. Enantiomers

While specific in vitro comparative data for the enantiomers of Rentiapril were not found in the public literature, it is a common principle in pharmacology that stereoisomers of a chiral drug can exhibit different pharmacological activities and potencies. The (2R, 4R) configuration is specified for Rentiapril in some chemical databases. It is highly probable that one enantiomer is significantly more active as an ACE inhibitor than the other. Further investigation to isolate and test the individual enantiomers would be a valuable step in the drug development process to determine if a single enantiomer product (eutomer) would offer a better therapeutic profile.

Application Notes and Protocols for Rentiapril Racemate in Animal Studies

These application notes provide a summary of the reported dosages and administration routes for Rentiapril racemate in various animal models based on preclinical research. The accompanying protocols are derived from published methodologies to guide researchers in designing and executing similar studies.

Introduction

Rentiapril is an angiotensin-converting enzyme (ACE) inhibitor. Like other drugs in this class, it acts on the Renin-Angiotensin-Aldosterone System (RAAS) to produce vasodilation, thereby lowering blood pressure. The following sections detail the administration and dosage of this compound in animal studies for toxicity and reproductive safety assessments.

Signaling Pathway of ACE Inhibitors

ACE inhibitors like Rentiapril primarily exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to reduced peripheral vascular resistance and lower blood pressure.

Dosage and Administration Data

The following tables summarize the dosages and administration routes of this compound used in toxicity and reproductive studies in different animal models.

Table 1: Three-Month Oral Toxicity Study in Rats[1]

| Animal Model | Dosage Levels (mg/kg/day) | Administration Route | Duration | Key Observations |

| Sprague-Dawley Rats (Male & Female) | 0 (Control) | Oral | 3 months | No adverse effects observed. |

| Sprague-Dawley Rats (Male & Female) | 30 | Oral | 3 months | No-effect dose in females. |

| Sprague-Dawley Rats (Male & Female) | 125 | Oral | 3 months | No-effect dose in males; mild proximal tubular changes in females. |

| Sprague-Dawley Rats (Male & Female) | 500 | Oral | 3 months | Low body weight gain, increased water intake and urine volume, increased serum BUN, renal changes (proximal tubular degeneration, juxtaglomerular cell hyperplasia). |

| Sprague-Dawley Rats (Male & Female) | 1000 | Oral | 3 months | Low food consumption, death, bloody feces, anemia, low body weight gain, increased water intake and urine volume, increased serum BUN, renal changes, gastrointestinal hemorrhagic erosion/ulcer, decreased bone marrow erythropoiesis, hepatocytic vacuolar degeneration. |

Table 2: Reproductive Toxicity Studies in Rats and Rabbits[2]

| Animal Model | Study Type | Dosage Levels (mg/kg/day) | Administration Route | Key Observations |

| Rats (Male & Female) | Fertility | 100 | Gastric Intubation | Slight depression of body weight gain in males; salivation; reduced pup weights. |

| Rats (Male & Female) | Fertility | 500 | Gastric Intubation | Significant depression of female body weight gain during gestation; salivation; increased total litter loss; reduced pup weights; delayed developmental landmarks. |

| Rats (Female) | Embryo-fetal Development | 20, 100, 500 | Gastric Intubation | No adverse effects on embryo-fetal development at any dose. Maternal body weight gain slightly retarded at 100 and 500 mg/kg/d. Salivation at 500 mg/kg/d. |

| New Zealand White Rabbits (Female) | Teratogenicity | 1, 2, 4 | Gastric Intubation | Data on specific effects not detailed in the abstract. |

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited studies. These should be adapted to specific research needs and institutional guidelines.

Protocol 1: General Toxicity Study Workflow

This protocol outlines the typical steps involved in a sub-chronic oral toxicity study.

Methodology:

-

Animal Model: Sprague-Dawley rats are a common model for general toxicity studies.[1]

-

Acclimatization: Animals should be acclimated to the laboratory environment for a sufficient period before the start of the study.

-

Grouping: Animals are randomly assigned to control and various dose groups. A typical study may include a vehicle control group and three or more dose levels.[1]

-

Drug Preparation and Administration: this compound is typically suspended in a suitable vehicle (e.g., carboxymethyl cellulose solution) for oral administration. Dosing is performed daily via oral gavage.

-

In-life Observations:

-

Mortality and Morbidity: Checked at least once daily.

-